N~1~-cyclopentyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-8543, is a potent and selective soluble guanylate cyclase (sGC) activator. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.
Mécanisme D'action
N~1~-cyclopentyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-8543 activates sGC, which is an enzyme responsible for the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, this compound 41-8543 increases the production of cGMP, leading to vasodilation, anti-inflammatory, and anti-fibrotic effects.
Biochemical and physiological effects:
This compound 41-8543 has been shown to have several biochemical and physiological effects, including vasodilation, reduction in pulmonary arterial pressure, and improvement in cardiac output. Moreover, it has been found to reduce inflammation and fibrosis in various animal models of disease, indicating its potential therapeutic applications in fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-cyclopentyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-8543 is its selectivity for sGC, which minimizes off-target effects. Moreover, it has a long half-life, allowing for sustained activation of sGC. However, one of the limitations of this compound 41-8543 is its poor solubility, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N~1~-cyclopentyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-8543. One of the areas of interest is its potential therapeutic applications in fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis. Moreover, the use of this compound 41-8543 in combination with other drugs, such as phosphodiesterase inhibitors, is being explored for the treatment of cardiovascular diseases. Additionally, the development of more potent and selective sGC activators is an active area of research.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-8543 has been the subject of several scientific studies, mainly focusing on its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Moreover, this compound 41-8543 has been found to have anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of fibrotic diseases.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cyclopentylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-11-7-10-17(14-18)22(15-20(23)21-16-8-5-6-9-16)27(24,25)19-12-3-2-4-13-19/h2-4,7,10-14,16H,5-6,8-9,15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWHVQCLVVESI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.